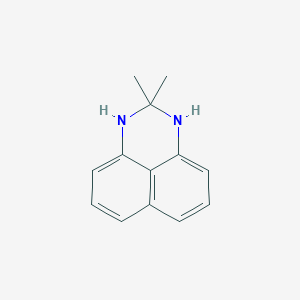![molecular formula C10H17NO B182754 1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime CAS No. 2157-47-3](/img/structure/B182754.png)
1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime, also known as carvone oxime, is a chemical compound that has gained attention in the scientific community due to its various potential applications. It is a bicyclic monoterpene ketone derivative that is synthesized from carvone, a compound found in essential oils of various plants.
Mechanism of Action
The mechanism of action of 1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime oxime is not fully understood. However, it is believed to act by inhibiting the growth of fungi and bacteria by disrupting their cell membranes. It has also been suggested that 1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime oxime may act as an insecticide by disrupting the nervous system of insects.
Biochemical and Physiological Effects
Carvone oxime has been shown to have various biochemical and physiological effects. It has been found to have antioxidant properties, which may make it useful in the treatment of various diseases. Additionally, 1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime oxime has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
Carvone oxime has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained from natural sources. Additionally, it has been shown to have a wide range of potential applications in scientific research. However, there are also limitations to its use in lab experiments. For example, it may be difficult to obtain pure 1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime oxime, which can affect the reproducibility of experiments.
Future Directions
There are several potential future directions for research on 1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime oxime. One area of research is the development of novel compounds with potential pharmaceutical applications. Additionally, further research is needed to fully understand the mechanism of action of 1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime oxime and its potential applications in various fields such as agriculture and medicine. Furthermore, research on the potential environmental impact of 1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime oxime is also needed.
Synthesis Methods
Carvone oxime is synthesized from 1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime, which can be obtained from various plant sources such as spearmint, caraway, and dill. The synthesis of 1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime oxime involves the reaction of 1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction results in the formation of 1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime oxime, which can be purified using various techniques such as recrystallization.
Scientific Research Applications
Carvone oxime has various potential applications in scientific research. It has been studied for its antifungal, antibacterial, and insecticidal properties. It has also been investigated for its potential as a chiral auxiliary in asymmetric synthesis. Additionally, 1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime oxime has been studied for its potential use in the synthesis of novel compounds with potential pharmaceutical applications.
properties
CAS RN |
2157-47-3 |
|---|---|
Product Name |
1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime |
Molecular Formula |
C10H17NO |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
(NZ)-N-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydroxylamine |
InChI |
InChI=1S/C10H17NO/c1-9(2)7-4-5-10(3,6-7)8(9)11-12/h7,12H,4-6H2,1-3H3/b11-8+ |
InChI Key |
POYGWXWGOBEMAT-DHZHZOJOSA-N |
Isomeric SMILES |
CC\1(C2CCC(C2)(/C1=N/O)C)C |
SMILES |
CC1(C2CCC(C2)(C1=NO)C)C |
Canonical SMILES |
CC1(C2CCC(C2)(C1=NO)C)C |
Other CAS RN |
2157-47-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



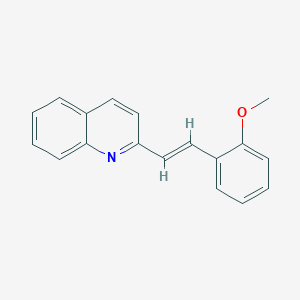

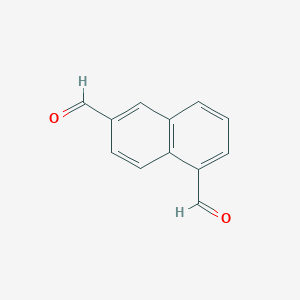

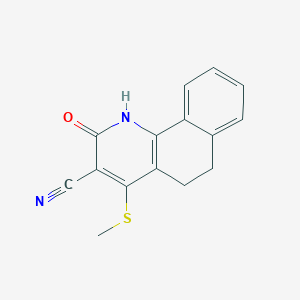
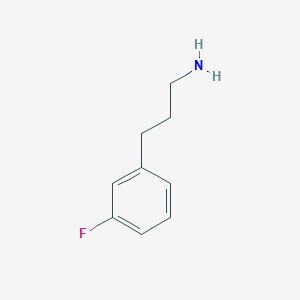
![2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline](/img/structure/B182682.png)
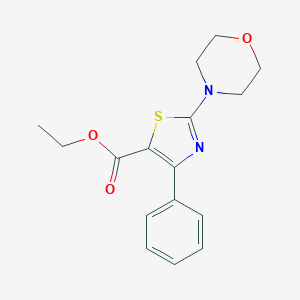
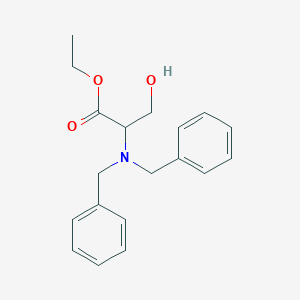
![[3-(Trifluoromethyl)phenoxy]acetic acid](/img/structure/B182687.png)

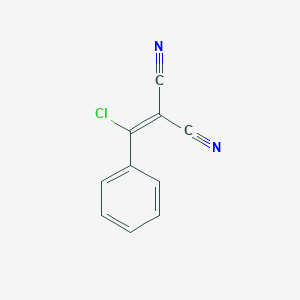
![3-[bis(1H-indol-3-yl)methyl]-1H-indole](/img/structure/B182690.png)
